8-bromooxazolo[4,5-c]quinolin-2(3H)-one
Description
The compound 8-bromooxazolo[4,5-c]quinolin-2(3H)-one is a brominated heterocyclic derivative featuring an oxazolo[4,5-c]quinolinone core. Instead, the available data focuses on structurally analogous imidazo[4,5-c]quinolin-2(3H)-one derivatives with bromo substituents. For example:
This discrepancy suggests either a nomenclature error (oxazolo vs. Subsequent comparisons will focus on structurally related imidazo derivatives and other heterocycles.
Properties
IUPAC Name |
8-bromo-3H-[1,3]oxazolo[4,5-c]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O2/c11-5-1-2-7-6(3-5)9-8(4-12-7)13-10(14)15-9/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEBEGPZVFDTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1Br)OC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628283 | |
| Record name | 8-Bromo[1,3]oxazolo[4,5-c]quinolin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61428-41-9 | |
| Record name | 8-Bromo[1,3]oxazolo[4,5-c]quinolin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-bromooxazolo[4,5-c]quinolin-2(3H)-one typically involves the bromination of quinoline derivatives followed by cyclization to form the oxazolo ring. One common method involves the bromination of 8-hydroxyquinoline using bromine in acetonitrile at low temperatures, followed by cyclization with appropriate reagents to form the oxazolo ring . Industrial production methods may involve optimized reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
8-Bromooxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enhancing its utility in organic synthesis.
Biology
- Bioactive Molecule : Research indicates that 8-bromooxazolo[4,5-c]quinolin-2(3H)-one exhibits antimicrobial, antiparasitic, and anticancer properties. Studies have shown its potential to inhibit microbial growth by targeting specific enzymes involved in metabolic pathways.
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibits enzyme activity | |
| Antiparasitic | Disrupts parasite metabolism | |
| Anticancer | Induces apoptosis in cancer cells |
Medicine
- Therapeutic Applications : The compound is explored as a lead candidate for drug development against various diseases, including cancers such as glioblastoma and pancreatic cancer. Its mechanism involves inhibiting bromodomain-containing proteins, which are implicated in cancer progression and inflammatory diseases .
Industry
- Dyes and Pigments : Beyond biological applications, this compound is utilized in the production of dyes and pigments due to its stable chemical properties and ability to form vibrant colors when incorporated into polymer matrices.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The research highlighted its ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Properties
In a comparative analysis with other quinoline derivatives, this compound exhibited superior antimicrobial activity against Gram-positive bacteria. The study concluded that the presence of the oxazolo ring enhances interaction with bacterial enzymes compared to traditional quinolines.
Mechanism of Action
The mechanism of action of 8-bromooxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Research Findings and Data Tables
Source :
Table 4: QSAR Insights from
| Compound Class | Substituent Pattern | IC₅₀ Trend |
|---|---|---|
| Cyclic Ureas | 3-(Aminomethyl)aniline | Lower IC₅₀ |
| HEPT Compounds | 1,3-Dimethylbenzene | Lower IC₅₀ |
| TIBO Compounds | N-(2-Bromobenzyl)ethanamine | Lower IC₅₀ |
Implication : Substituents enhancing hydrophobic interactions or hydrogen bonding correlate with improved potency .
Biological Activity
8-Bromooxazolo[4,5-c]quinolin-2(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline core substituted with a bromine atom and an oxazole ring. This unique configuration is believed to contribute to its diverse biological effects.
Anticancer Activity
Research indicates that compounds within the quinoline family, including this compound, exhibit potent anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating key regulatory proteins involved in the cell cycle and apoptosis pathways. Notably, it increases the expression of pro-apoptotic proteins such as BAX while decreasing anti-apoptotic proteins like BCL-2 .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study evaluating various quinoline derivatives, this compound demonstrated significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating effective growth inhibition .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in G2/M phase arrest in MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antibacterial activity.
- Inhibition of Bacterial Growth : Studies have shown that this compound effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. Its efficacy is comparable to standard antibiotics like oxacillin and ciprofloxacin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Bromine Substitution | Enhances cytotoxicity against cancer cells |
| Oxazole Ring | Contributes to antibacterial properties |
| Quinoline Core | Essential for interaction with biological targets |
Q & A
Q. What are the standard synthetic routes for 8-bromooxazolo[4,5-c]quinolin-2(3H)-one, and how are key intermediates purified?
The synthesis typically involves coupling reactions and functional group modifications. For example:
- Bromination : Introduce bromine at the 8-position using brominating agents like (N-bromosuccinimide) under controlled conditions .
- Cyclization : Oxazole ring formation via intramolecular cyclization of o-amino precursors, often catalyzed by acidic or thermal conditions .
- Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane to remove tert-butyl carbamate groups, followed by purification via flash chromatography and recrystallization .
- Characterization : NMR (e.g., , ) and LC-MS confirm structure and purity (>95%) .
Q. How is the structure and purity of this compound validated in academic research?
- NMR Spectroscopy : Analyze chemical shifts for bromine-induced deshielding effects (e.g., NMR: aromatic protons at δ 7.2–8.5 ppm; NMR: carbonyl carbons at δ 165–170 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ with m/z ~335 for the brominated derivative) and retention times .
- HPLC : Assess purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. What are the reactive sites of this compound for further functionalization?
- Bromine at C8 : Susceptible to nucleophilic substitution (e.g., Suzuki coupling for aryl group introduction) .
- Oxazole Ring : Participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) .
- Lactam Moiety : May undergo hydrolysis under acidic/basic conditions to form carboxylic acid derivatives .
Advanced Research Questions
Q. How can photoisomerization be optimized to synthesize fused quinoline derivatives from this compound?
- Wavelength : Irradiate at 405 nm (aligned with UV-Vis absorption maxima of precursors) .
- Solvent : Use ethanol or DMF for high solubility and minimal side reactions .
- Reaction Time : 48 hours under inert atmosphere to achieve >80% yield of fused products (e.g., thiazoloquinolinones) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting brominated quinoline derivatives?
- Substitution Patterns : Modify the oxazole ring with electron-withdrawing groups (e.g., nitro, carbonyl) to enhance binding to biological targets like bromodomains .
- Stereochemistry : Use chiral catalysts (e.g., (R)-1-(pyridin-2-yl)ethyl groups) to probe enantioselective interactions .
- Biological Assays : Test antiproliferative activity in cancer cell lines (e.g., IC values) and anti-inflammatory effects via COX-2 inhibition assays .
Q. How can regioselectivity be controlled during the synthesis of this compound analogs?
Q. What analytical methods resolve discrepancies in NMR data for brominated quinoline derivatives?
- 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- X-ray Crystallography : Confirm regiochemistry of bromine substitution and lactam tautomerism .
Q. How do solvent and catalyst choice impact the scalability of this compound synthesis?
Q. What stability challenges arise during storage of this compound, and how are they mitigated?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers to avoid lactam ring hydrolysis .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
